1-Boc-4-carbamoyl-4-methoxy-piperidine
Overview
Description
1-Boc-4-carbamoyl-4-methoxy-piperidine is a chemical compound with the molecular formula C13H24N2O4 . It is used as an intermediate in the production of IKK inhibitors, ERK inhibitors, p38 MAP kinase inhibitors, and serotonin receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves N,O-Dimethylhydroxylamine hydrochloride and N-BOC-piperidine-4-carboxylic acid . Another related compound, N-Boc-4-piperidinemethanol, can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis
The molecular weight of this compound is 272.34 . The molecular structure consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and various functional groups attached to it.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound can be used as an intermediate in the synthesis of various inhibitors .Physical and Chemical Properties Analysis
This compound is a pale yellow oil . It has a melting point of 71.0 to 75.0 °C and a boiling point of 150°C at 0.9mmHg . The predicted density is 1.106±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .Scientific Research Applications
Synthesis and Characterization
- 1-Boc-4-carbamoyl-4-methoxy-piperidine is used as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it was used in synthesizing ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an important intermediate of vandetanib, a drug used for treating certain types of cancer (Wei et al., 2010).
- The compound has also been involved in the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine], indicating its utility in creating complex molecular structures for pharmaceutical research (Qian-y, 2015).
Chemical and Structural Studies
- Studies on 1-Benzyl-4-(N-Boc-amino)piperidine, related to this compound, involved detailed spectroscopic investigations and theoretical analysis, providing insights into its molecular structure and chemical reactivity, which is vital for its application in drug design and molecular engineering (Janani et al., 2020).
- The compound has also been a part of novel chemical syntheses, like in the creation of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating its versatility in the synthesis of heterocyclic amino acids (Matulevičiūtė et al., 2021).
Development of Synthetic Methods
- It is instrumental in advancing synthetic organic chemistry, demonstrated by its use in palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines. This process is significant for constructing piperidine rings, which are core structures in numerous pharmacologically active molecules (Millet & Baudoin, 2015).
- The chemical's involvement in the study of asymmetric deprotonation of N-Boc-piperidine has contributed to understanding the stereoselective formation of complex organic compounds, essential for the synthesis of enantiomerically pure pharmaceuticals (Bailey et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-carbamoyl-4-methoxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-12(17-4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWJHKMGFCCPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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